5-Heptafluoropropoxy-5,6,6,6-tetrafluorohexane-2,4-dione

Description

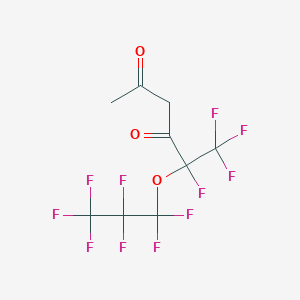

5-Heptafluoropropoxy-5,6,6,6-tetrafluorohexane-2,4-dione is a fluorinated diketone characterized by a linear hexane backbone with two ketone groups at positions 2 and 2. Its structure includes a heptafluoropropoxy substituent at position 5 and four fluorine atoms at positions 5, 6, 6, and 3.

Structure

3D Structure

Properties

IUPAC Name |

5,6,6,6-tetrafluoro-5-(1,1,2,2,3,3,3-heptafluoropropoxy)hexane-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F11O3/c1-3(21)2-4(22)5(10,7(13,14)15)23-9(19,20)6(11,12)8(16,17)18/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKZWQTGKGJHUHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F11O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70896513 | |

| Record name | 5,6,6,6-Tetrafluoro-5-(heptafluoropropoxy)hexane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70896513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261760-03-6 | |

| Record name | 5,6,6,6-Tetrafluoro-5-(heptafluoropropoxy)hexane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70896513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Heptafluoropropoxy-5,6,6,6-tetrafluorohexane-2,4-dione typically involves the reaction of heptafluoropropyl alcohol with a fluorinated diketone under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the final product meets industry standards. The use of advanced equipment and automation helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form various oxidized products.

Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to the formation of reduced derivatives.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5-Heptafluoropropoxy-5,6,6,6-tetrafluorohexane-2,4-dione, often referred to in the context of its derivatives like HFPO-DA (GenX), is a perfluorinated compound with significant applications across various scientific and industrial fields. This article delves into its applications, supported by data tables and relevant case studies.

Chemical Properties and Structure

This compound is characterized by its unique fluorinated structure which imparts it with distinct chemical properties. Its molecular formula is and it has a molecular weight of approximately 356.02 g/mol. The presence of multiple fluorine atoms contributes to its hydrophobicity and thermal stability, making it suitable for various applications.

Environmental Analysis

One of the primary applications of this compound is in the analysis of per- and polyfluoroalkyl substances (PFAS) in environmental samples. Its derivatives are utilized as standards in mass spectrometry for detecting PFAS contaminants in water and soil samples.

| Application Area | Details |

|---|---|

| Environmental Monitoring | Used as a standard for PFAS detection in environmental samples. |

| Analytical Chemistry | Serves as a reagent in analytical methods for quantifying PFAS levels. |

Industrial Applications

In industrial settings, this compound is employed in the production of fluorinated surfactants and emulsifiers. These substances are crucial in various manufacturing processes including:

- Coatings : Enhancing water and oil repellency.

- Textiles : Providing stain resistance.

Health and Safety Research

Research has been conducted on the health impacts of exposure to perfluorinated compounds including this compound. Studies have suggested potential toxicity and environmental persistence associated with these substances.

| Study Focus | Findings |

|---|---|

| Toxicological Assessment | Potential health risks related to exposure to PFAS compounds. |

| Environmental Impact | Persistence in ecosystems raises concerns about bioaccumulation. |

Case Study 1: PFAS Detection in Water Supplies

A study conducted by the US EPA utilized HFPO-DA as a standard to assess PFAS levels in drinking water across several states. The findings indicated widespread contamination with varying concentrations of PFAS compounds.

Case Study 2: Industrial Emissions

Research published by environmental agencies examined emissions from manufacturing plants using fluorinated compounds. The study highlighted the role of this compound in the production process and its subsequent release into the environment.

Mechanism of Action

The mechanism of action of 5-Heptafluoropropoxy-5,6,6,6-tetrafluorohexane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with enzymes and receptors in a unique manner, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, comparisons can be inferred based on structural analogs mentioned in the sources:

Structural Analog: 5-Hydroxy-2,2,6,6-tetramethylcyclohex-4-ene-1,3-dione ()

- Structure : Cyclohexene ring with hydroxyl and methyl substituents.

- Properties : Likely polar due to hydroxyl and diketone groups; methyl groups may enhance hydrophobicity.

- Contrast : Unlike the fluorinated hexane dione, this compound lacks fluorinated groups, resulting in lower thermal stability and higher reactivity toward nucleophiles.

Functional Analog: 2,5-Dihydroxy-3-methoxy-6-methyl-1,4-cyclohexadienedione ()

- Structure : Cyclohexadienedione core with hydroxyl, methoxy, and methyl substituents.

- Bioactivity : Exhibits antimicrobial properties due to redox-active diketone moieties .

- Contrast: The linear fluorinated dione may lack bioactivity due to fluorine-induced electronic effects but could excel in non-biological applications (e.g., fluorinated solvents).

General Trends in Fluorinated Diones

- Thermal Stability: Fluorinated compounds (e.g., heptafluoropropoxy groups) typically exhibit higher thermal stability than non-fluorinated analogs.

- Solubility : Fluorinated chains reduce solubility in polar solvents but enhance compatibility with fluorinated matrices.

- Reactivity : Electron-withdrawing fluorine substituents reduce nucleophilic attack at carbonyl groups compared to hydroxyl/methoxy-substituted diones .

Data Table: Inferred Properties of Selected Diones

| Compound | Core Structure | Key Substituents | Thermal Stability | Reactivity | Applications |

|---|---|---|---|---|---|

| Target Fluorinated Dione | Linear Hexane | Heptafluoropropoxy, F | High (inferred) | Low | Specialty materials |

| 5-Hydroxy-2,2,6,6-tetramethylcyclohexene | Cyclohexene | Hydroxyl, Methyl | Moderate | Moderate | Organic synthesis |

| 2,5-Dihydroxy-3-methoxy-6-methyl | Cyclohexadiene | Hydroxyl, Methoxy, Methyl | Low | High (bioactive) | Antimicrobial agents |

Notes on Evidence Utilization

Biological Activity

Overview of 5-Heptafluoropropoxy-5,6,6,6-tetrafluorohexane-2,4-dione

This compound is a fluorinated organic compound that belongs to a class of chemicals known for their unique properties and applications. These compounds are often studied for their potential use in various industrial applications due to their stability and resistance to degradation.

Chemical Structure and Properties

- Chemical Formula : CHFO

- Molecular Weight : Approximately 400 g/mol

- Functional Groups : Contains multiple fluorinated groups which contribute to its chemical stability and hydrophobic characteristics.

Biological Activity

The biological activity of fluorinated compounds can vary widely depending on their structure. Here are some general aspects related to the biological activity of similar compounds:

- Toxicity : Many fluorinated compounds have been shown to exhibit varying levels of toxicity. The presence of fluorine atoms can alter the reactivity and interaction with biological systems.

- Biocompatibility : Some fluorinated compounds are used in medical applications due to their biocompatibility. For example, certain perfluorinated compounds are utilized in drug delivery systems or as imaging agents.

- Environmental Impact : Fluorinated compounds are often persistent in the environment and may bioaccumulate in living organisms. This raises concerns regarding their long-term ecological effects.

Research Findings

Research studies focusing on similar fluorinated compounds have revealed several key findings:

- Metabolic Pathways : Studies indicate that some fluorinated compounds may undergo metabolic transformations that can lead to the formation of toxic metabolites.

- Cellular Effects : In vitro studies have shown that certain fluorinated diones can induce oxidative stress in cells, potentially leading to cellular damage or apoptosis.

Case Studies and Data Tables

While specific case studies on this compound are lacking, similar compounds have been analyzed:

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 5-heptafluoropropoxy-5,6,6,6-tetrafluorohexane-2,4-dione, and what methodological controls are critical for yield optimization?

- Methodology : Multi-step synthesis involving fluorination agents (e.g., SF₄ or HF-pyridine complexes) under anhydrous conditions, with strict temperature control (-20°C to 40°C) to prevent side reactions. Intermediate purification via fractional crystallization or column chromatography (silica gel, hexane/ethyl acetate) is essential. Monitor reaction progress using <sup>19</sup>F NMR to track fluorine incorporation .

- Key Controls : Moisture exclusion (Schlenk techniques), stoichiometric precision for fluorinating agents, and inert atmosphere (N₂/Ar) to avoid hydrolysis .

Q. How can spectroscopic techniques (e.g., NMR, FTIR) be optimized to characterize the structural integrity of this compound?

- Methodology :

- <sup>19</sup>F NMR : Use CFCl₃ as an internal reference; analyze chemical shifts for CF₃ and CF₂ groups (δ -60 to -80 ppm) to confirm substitution patterns .

- FTIR : Identify carbonyl (C=O) stretching (~1750 cm⁻¹) and C-F vibrations (1100–1300 cm⁻¹). Compare with computational spectra (DFT/B3LYP) for validation .

- Data Interpretation : Cross-reference with analogous fluorinated diketones to resolve overlapping signals .

Q. What experimental protocols are recommended for determining the compound’s thermal stability and decomposition pathways?

- Methodology : Perform thermogravimetric analysis (TGA) under N₂ (10°C/min, 25–600°C) to identify decomposition thresholds. Couple with GC-MS to analyze volatile byproducts (e.g., COF₂, HF). Use Kissinger analysis to calculate activation energy (Eₐ) for degradation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD simulations) elucidate the compound’s reactivity in fluorination reactions or solvent interactions?

- Methodology :

- DFT : Optimize geometry at the B3LYP/6-311++G(d,p) level; calculate Fukui indices to predict electrophilic/nucleophilic sites .

- MD Simulations : Simulate solvation dynamics in polar aprotic solvents (e.g., DMF) to assess stability and aggregation tendencies .

- Validation : Compare computational results with experimental kinetics (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions in reported reactivity data (e.g., unexpected byproducts in fluorinated diketone synthesis)?

- Methodology :

- Isotopic Labeling : Use <sup>18</sup>O-labeled carbonyl groups to trace oxygen transfer pathways during side reactions .

- In Situ Monitoring : Employ Raman spectroscopy to detect transient intermediates (e.g., fluorinated enolates) .

- Root-Cause Analysis : Correlate impurities with reaction conditions (e.g., excess fluorinating agent leading to over-fluorination) .

Q. How can factorial design optimize the compound’s application in membrane technologies (e.g., gas separation)?

- Methodology :

- 2³ Factorial Design : Test variables like polymer blend ratio (e.g., PVDF), doping concentration (0.1–1.0 wt%), and annealing temperature (80–120°C). Measure selectivity (CO₂/N₂) and permeability .

- ANOVA : Identify significant interactions; optimize using response surface methodology (RSM) .

- Challenges : Address phase separation in polymer matrices via AFM/SAXS analysis .

Q. What mechanistic insights explain the compound’s catalytic behavior in fluoroorganic reactions?

- Methodology :

- Kinetic Isotope Effects (KIE) : Compare k_H/k_D for C-H bond cleavage in fluorination steps .

- ESR Spectroscopy : Detect radical intermediates during oxidative fluorination .

- Theoretical Framework : Link transition-state geometries (DFT) to experimental rate constants .

Methodological and Theoretical Considerations

Q. How should researchers integrate this compound into a broader theoretical framework for fluoroorganic chemistry?

- Approach : Position it within the "fluorine gauche effect" paradigm, analyzing how hyperconjugation (C-F→C=O) influences conformation and reactivity. Use Hammett constants (σₚ) to quantify electronic effects .

- Data Synthesis : Compare with perfluoroalkyl ethers to establish structure-activity relationships .

Q. What ethical and safety protocols are critical when handling this compound, given its potential environmental persistence?

- Safety Measures : Use perfluorinated glovebox systems (C-F bond inertness); avoid aqueous waste discharge. Monitor airborne particulates via LC-MS/MS .

- Regulatory Compliance : Adhere to OECD 117 guidelines for logP assessment and bioaccumulation potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.